molecular formula C6H11O4P B14109984 3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid

3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid

Cat. No.: B14109984
M. Wt: 178.12 g/mol
InChI Key: RZHSSINEDHNUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid typically involves the reaction of ethylphosphonic acid with but-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The industrial methods also incorporate purification steps, such as crystallization or distillation, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-[methyl(hydroxy)phosphoryl]but-2-enoic acid
  • 3-[propyl(hydroxy)phosphoryl]but-2-enoic acid
  • 3-[butyl(hydroxy)phosphoryl]but-2-enoic acid

Uniqueness

3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid is unique due to its specific ethyl group attached to the phosphoryl moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C6H11O4P

Molecular Weight

178.12 g/mol

IUPAC Name

3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid

InChI

InChI=1S/C6H11O4P/c1-3-11(9,10)5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)

InChI Key

RZHSSINEDHNUGW-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C(=CC(=O)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.